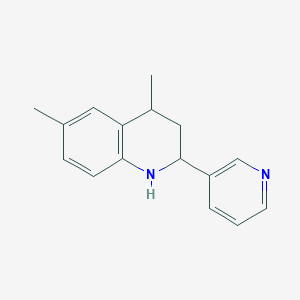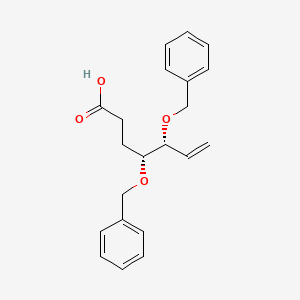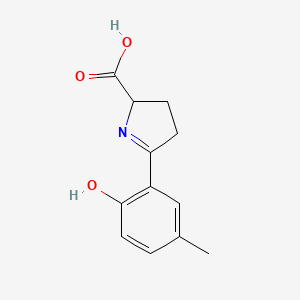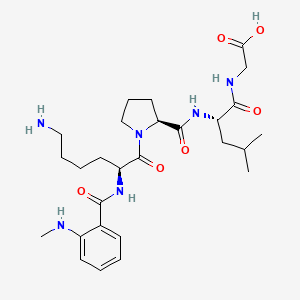![molecular formula C7H9Cl2NO6P2 B12580529 {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) CAS No. 19638-17-6](/img/structure/B12580529.png)
{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) is a chemical compound with the molecular formula C7H9Cl2NO6P2 It is known for its unique structure, which includes both phosphonic acid and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) typically involves the reaction of 3,5-dichloroaniline with formaldehyde and phosphorous acid. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents like water or ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps like:
Mixing: Combining 3,5-dichloroaniline, formaldehyde, and phosphorous acid.
Heating: Maintaining the reaction mixture at the desired temperature.
Purification: Using techniques like crystallization or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield different derivatives.
Substitution: Undergoes nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phosphonic acids.
Scientific Research Applications
{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:
Enzyme Inhibition: Binding to enzymes and preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
- {[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)
- {[(3,4-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)
- {[(3,5-Difluorophenyl)amino]methanediyl}bis(phosphonic acid)
Uniqueness
{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid) is unique due to its specific dichlorophenyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
19638-17-6 |
|---|---|
Molecular Formula |
C7H9Cl2NO6P2 |
Molecular Weight |
336.00 g/mol |
IUPAC Name |
[(3,5-dichloroanilino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C7H9Cl2NO6P2/c8-4-1-5(9)3-6(2-4)10-7(17(11,12)13)18(14,15)16/h1-3,7,10H,(H2,11,12,13)(H2,14,15,16) |
InChI Key |
ALPQLQJFTUXTFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)

![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)


![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)


![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide](/img/structure/B12580511.png)


